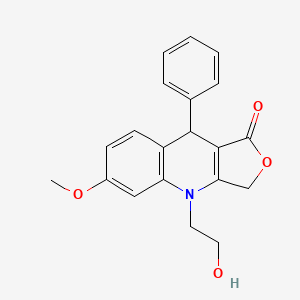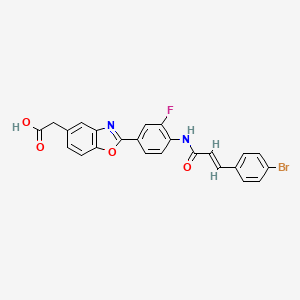
OGT 2115
Übersicht
Beschreibung
OGT 2115 is a chemical compound known for its potent inhibitory effects on heparanase, an enzyme involved in the degradation of heparan sulfate. This compound exhibits significant antiangiogenic properties, making it a valuable tool in cancer research and therapy . The chemical name of this compound is 2-[4-[[3-(4-Bromophenyl)-1-oxo-2-propenyl]amino]-3-fluorophenyl]-5-benzoxazoleacetic acid .
Wissenschaftliche Forschungsanwendungen
OGT 2115 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Krebsforschung: this compound wird verwendet, um die Rolle von Heparanase beim Tumorwachstum und der Metastasierung zu untersuchen.
Angiogenesestudien: Aufgrund seiner antiangiogenen Eigenschaften wird this compound verwendet, um die Mechanismen der Angiogenese zu untersuchen und antiangiogene Therapien zu entwickeln
Arzneimittelentwicklung: This compound dient als Leitverbindung für die Entwicklung neuer Heparanase-Inhibitoren mit verbesserter Wirksamkeit und Sicherheitsprofilen.
Biologische Forschung: Es wird verwendet, um die biologischen Funktionen von Heparanase und ihre Rolle in verschiedenen physiologischen und pathologischen Prozessen zu untersuchen.
5. Wirkmechanismus
This compound entfaltet seine Wirkung in erster Linie durch die Hemmung der Aktivität von Heparanase, einem Enzym, das Heparansulfatkette auf der Zelloberfläche und der extrazellulären Matrix spaltet. Durch die Hemmung von Heparanase verhindert this compound den Abbau von Heparansulfat, wodurch die Invasion von Tumorzellen und die Angiogenese reduziert werden .
Die beteiligten molekularen Ziele und Pfade sind:
Heparanase-Hemmung: this compound bindet an das aktive Zentrum von Heparanase und blockiert seine enzymatische Aktivität.
Mitochondriale Pfade: Es wurde gezeigt, dass this compound die mitochondriale Funktion beeinflusst, was zu einem verminderten mitochondrialen Membranpotenzial und einem verringerten Sauerstoffverbrauch führt.
Wirkmechanismus
- The primary target, heparanase, is involved in tumor microenvironment regulation and promotes tumor cell evasion of apoptosis .
- Additionally, OGT 2115 downregulates the antiapoptotic protein myeloid cell leukemia-1 (MCL-1) in prostate cancer cells, inducing apoptosis .
- Heparanase inhibition by this compound impacts several pathways:
Target of Action
Mode of Action
Biochemical Pathways
Biochemische Analyse
Biochemical Properties
OGT 2115 plays a crucial role in biochemical reactions by inhibiting heparanase activity. Heparanase is an endo-β-D-glucuronidase that cleaves heparan sulfate, facilitating tumor cell invasion and metastasis. This compound inhibits heparanase with an IC50 of 0.4 μM, thereby preventing the degradation of heparan sulfate . Additionally, this compound exhibits anti-angiogenic properties with an IC50 of 1 μM, further contributing to its potential as an anti-cancer agent . The compound interacts with heparanase by binding to its active site, thereby blocking its enzymatic activity.
Cellular Effects
This compound has been shown to induce apoptosis in various cancer cell lines, including prostate cancer cells. The compound downregulates the expression of myeloid cell leukemia-1 (MCL-1), an anti-apoptotic protein, leading to increased apoptosis . In prostate cancer cells, this compound inhibits cell viability in a dose-dependent manner, with IC50 values of 20.2 and 97.2 μM for PC-3 and DU-145 cells, respectively . Furthermore, this compound has been observed to enhance the chemotherapeutic response in triple-negative breast cancer cells by increasing extracellular ATP levels .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of heparanase, which prevents the degradation of heparan sulfate in the extracellular matrix. This inhibition disrupts the tumor microenvironment, reducing tumor cell invasion and metastasis . Additionally, this compound downregulates MCL-1 protein expression, promoting apoptosis in cancer cells . The compound’s anti-angiogenic properties are attributed to its ability to inhibit heparan sulfate degradation, thereby preventing the formation of new blood vessels that supply nutrients to tumors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation have been studied, with results indicating that this compound remains stable under various conditions . Long-term exposure to this compound has shown sustained inhibition of heparanase activity and continued induction of apoptosis in cancer cells . In in vivo studies, this compound significantly inhibited tumor growth in mouse models, demonstrating its potential for long-term therapeutic use .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In prostate cancer xenograft models, this compound administered at a dosage of 40 mg/kg significantly inhibited tumor growth and increased apoptosis in tumor tissues . Higher doses of this compound have been associated with increased anti-tumor activity, although potential toxic effects at very high doses have not been extensively studied . The compound’s efficacy and safety profile in animal models suggest its potential for further development as an anti-cancer agent.
Metabolic Pathways
This compound is involved in metabolic pathways related to heparan sulfate metabolism. By inhibiting heparanase, this compound prevents the breakdown of heparan sulfate, thereby maintaining the integrity of the extracellular matrix . This inhibition affects various cellular processes, including cell signaling, gene expression, and cellular metabolism. The compound’s interaction with heparanase and its downstream effects on metabolic pathways highlight its potential as a therapeutic agent for cancer treatment.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. The compound is cell-permeable and can be administered orally, making it a convenient option for therapeutic use . Once inside the cells, this compound interacts with heparanase in the cytoplasm, inhibiting its activity and preventing the degradation of heparan sulfate . The compound’s distribution within tissues has been studied in animal models, with results indicating effective localization to tumor sites .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with heparanase . The compound’s activity is influenced by its localization, as it needs to be in close proximity to heparanase to effectively inhibit its activity. Additionally, this compound may undergo post-translational modifications that affect its localization and function within cells . Understanding the subcellular localization of this compound is crucial for optimizing its therapeutic potential.
Vorbereitungsmethoden
The synthesis of OGT 2115 involves multiple steps, starting with the preparation of the benzoxazole core. The synthetic route typically includes the following steps:
Formation of the Benzoxazole Core: This involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Bromophenyl Group: This step involves the coupling of the bromophenyl group to the benzoxazole core using palladium-catalyzed cross-coupling reactions.
Fluorination: The introduction of the fluorine atom is achieved through electrophilic fluorination reactions.
Final Coupling and Acetylation: The final steps involve coupling the fluorinated intermediate with the appropriate acetic acid derivative and subsequent acetylation to yield this compound
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production.
Analyse Chemischer Reaktionen
OGT 2115 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: this compound kann Oxidationsreaktionen unterliegen, insbesondere am Benzoxazol-Kern, was zur Bildung oxidierter Derivate führt.
Reduktion: Reduktionsreaktionen können an der Carbonylgruppe auftreten, wodurch sie in einen Alkohol umgewandelt wird.
Substitution: Die Bromphenylgruppe in this compound kann nukleophile Substitutionsreaktionen eingehen, die zur Bildung verschiedener substituierter Derivate führen
Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, sind:
Oxidationsmittel: Kaliumpermanganat, Wasserstoffperoxid.
Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.
Nukleophile: Natriummethoxid, Kalium-tert-butoxid.
Wichtige Produkte, die aus diesen Reaktionen entstehen, sind oxidierte Benzoxazolderivate, reduzierte Alkoholderivate und verschiedene substituierte Benzoxazolverbindungen.
Vergleich Mit ähnlichen Verbindungen
OGT 2115 ist unter den Heparanase-Inhibitoren einzigartig aufgrund seiner starken antiangiogenen Eigenschaften und seiner Fähigkeit, den Abbau von Heparansulfat zu hemmen. Ähnliche Verbindungen umfassen:
Tranilast: Eine weitere antiangiogene Verbindung, die auch die mitochondriale Funktion beeinflusst.
Combretastatin A4: Eine Verbindung mit ähnlichen antiangiogenen Eigenschaften, aber unterschiedlichen molekularen Zielstrukturen.
Thalidomid: Bekannt für seine antiangiogenen Wirkungen, obwohl es über andere Mechanismen wirkt.
This compound zeichnet sich durch seine spezifische Hemmung von Heparanase und seine duale Rolle bei der gezielten Ansteuerung sowohl von Heparanase als auch von mitochondrialen Pfaden aus, was es zu einem wertvollen Werkzeug in der Krebsforschung und -therapie macht .
Eigenschaften
IUPAC Name |
2-[2-[4-[[(E)-3-(4-bromophenyl)prop-2-enoyl]amino]-3-fluorophenyl]-1,3-benzoxazol-5-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16BrFN2O4/c25-17-6-1-14(2-7-17)4-10-22(29)27-19-8-5-16(13-18(19)26)24-28-20-11-15(12-23(30)31)3-9-21(20)32-24/h1-11,13H,12H2,(H,27,29)(H,30,31)/b10-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKBXWNYXDMSFQU-ONNFQVAWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)NC2=C(C=C(C=C2)C3=NC4=C(O3)C=CC(=C4)CC(=O)O)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)NC2=C(C=C(C=C2)C3=NC4=C(O3)C=CC(=C4)CC(=O)O)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16BrFN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


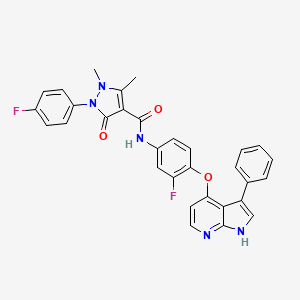

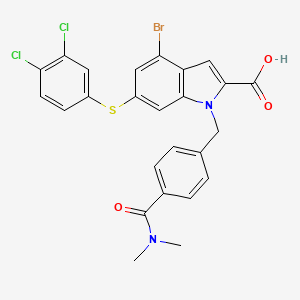
![4-[3-Hydroxyimino-3-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]benzoic acid](/img/structure/B609645.png)

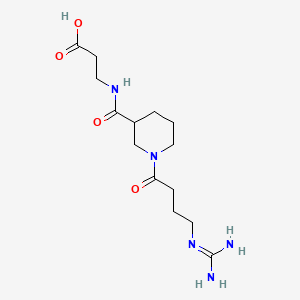
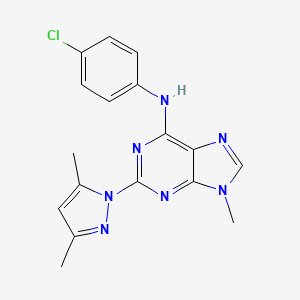


![4-(5-Anilino-5,5a,6,8,8a,9-hexahydro-[2]benzofuro[6,5-f][1,3]benzodioxol-9-yl)-2,6-dimethoxyphenol](/img/structure/B609661.png)
